5-Lipoxygenase-In-1

Description

Structure

3D Structure

Properties

CAS No. |

138331-04-1 |

|---|---|

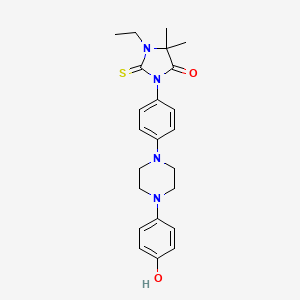

Molecular Formula |

C23H28N4O2S |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

1-ethyl-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C23H28N4O2S/c1-4-26-22(30)27(21(29)23(26,2)3)19-7-5-17(6-8-19)24-13-15-25(16-14-24)18-9-11-20(28)12-10-18/h5-12,28H,4,13-16H2,1-3H3 |

InChI Key |

AHWDHLCCXRVAIC-UHFFFAOYSA-N |

SMILES |

CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |

Canonical SMILES |

CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |

Appearance |

Solid powder |

Other CAS No. |

138331-04-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1-ethyl-3(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-5-dimethyl)-2-thioxo-4-imidazolidinone R 68151 R-68151 |

Origin of Product |

United States |

Molecular and Enzymatic Characterization of 5 Lipoxygenase

Structural Biology of Human 5-Lipoxygenase

Human 5-LOX is a member of the lipoxygenase family of enzymes and transforms essential fatty acid substrates into leukotrienes and other biologically active products wikipedia.org. The enzyme has a canonical lipoxygenase framework containing two distinct domains: an amino-terminal "C2-like" domain and a larger catalytic domain nih.govlsu.eduresearchgate.net. The amino-terminal domain, approximately 120 amino acids in length, is involved in Ca2+-dependent membrane binding nih.govlsu.eduresearchgate.net. The catalytic domain is primarily α-helical and contains the non-heme catalytic iron nih.govlsu.eduresearchgate.net.

Crystal Structure Analysis and Active Site Architecture

The crystal structure of human 5-LOX, specifically a stabilized form (Stable-5-LOX), has been determined at a resolution of 2.4 angstroms lsu.eduumh.esrcsb.org. This structure reveals a variation on the classic lipoxygenase fold, particularly in helix α2, which defines one edge of the active site nih.govlsu.edu. In contrast to other lipoxygenases like 8R- and 15-LOX where helix α2 is 6-7 turns, in Stable-5-LOX, it is a short 3-turn helix flanked by extended loops nih.govlsu.edu. This shortened helix is positioned at approximately 45° to its counterparts in other lipoxygenases nih.govlsu.edu.

The unique orientation of helix α2 in Stable-5-LOX significantly restricts access to the catalytic iron, resulting in a distinctive active site cavity nih.govlsu.edu. The side chains of F177 and Y181 are positioned inward and block an access channel to the catalytic iron that is observed in the structures of 8R- and 15-LOX nih.gov. This "FY cork" formed by F177 and Y181 plugs the entrance to the active site cavity nih.govgoogle.com. The active site itself is an elongated cavity with limited access to the bulk solvent nih.govresearchgate.net. It is lined with both invariant and 5-LOX specific amino acids nih.govresearchgate.net.

Key Amino Acid Residues Involved in Catalysis and Iron Coordination

The catalytic activity of 5-LOX is dependent on a non-heme iron atom located in the catalytic domain nih.govlsu.eduresearchgate.netnih.gov. This iron is crucial for the enzyme's function nih.gov. The iron is coordinated by several key amino acid residues. Three conserved histidines—His-367, His-372, and His-550—are involved in coordinating the essential iron nih.govlsu.eduresearchgate.netnih.gov. Mutagenesis studies have strongly suggested that these histidine residues, along with Glu-376, are crucial for 5-lipoxygenase activity and coordinate to the essential iron nih.gov.

Other invariant amino acids conserved in all arachidonic acid-metabolizing lipoxygenases, such as Leu-368, Leu-373, Ile-406, Leu-414, and Leu-607, form a constellation of branched hydrophobic side chains that envelop the region where the substrate's pentadiene must be positioned for catalysis nih.govresearchgate.net. Leu-414, located at the vertex of an arched helix, has been proposed to control oxygen access to the substrate or position the substrate for attack nih.govlsu.edu. Additional amino acids from this arched helix that help define the catalytic site include Leu-420 and Phe-421 nih.govlsu.edu.

Conformational Dynamics and Protein Stability

5-LOX activity is known to be short-lived, partly due to an intrinsic instability of the enzyme lsu.eduumh.es. A 5-LOX-specific destabilizing sequence has been identified, which is involved in orienting the carboxyl terminus that binds the catalytic iron lsu.eduumh.es. Stabilization of the enzyme for crystallographic studies was achieved by replacing this sequence lsu.eduumh.esrcsb.org. For instance, replacing the KKK653-655 sequence with the corresponding ENL sequence from 8R-LOX increased the melting temperature and half-life of the enzyme researchgate.net.

Human 5-LOX exhibits conformational dynamics and can exist in different states, including a closed conformation where helix-α2 blocks access to the active site and an open conformation that allows substrate access researchgate.netlsu.edu. The crystal structure of Stable-5-LOX revealed a closed conformation researchgate.netlsu.edu. However, research suggests that 5-LOX can also adopt a more open conformation where helix α2 is elongated, similar to other animal lipoxygenases nih.gov. This conformational change is thought to be substrate-induced and may shift the enzyme towards a catalytically competent state nih.gov. Mutations designed to favor an open conformation have resulted in improved kinetic parameters and altered proteolytic cleavage patterns lsu.edunih.gov. The dynamic nature and conformational changes are important aspects of 5-LOX function and regulation researchgate.netlsu.eduebsa2025.eu.

Catalytic Mechanism of Leukotriene Biosynthesis

5-LOX catalyzes two key steps in the biosynthesis of leukotrienes from arachidonic acid nih.govhmdb.canih.gov. This process occurs at the nuclear membrane in leukocytes and involves the interaction with 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid as a substrate to 5-LOX probiologists.commdpi.comnih.gov.

Oxygenation of Arachidonic Acid to 5(S)-Hydroperoxyeicosatetraenoic Acid (5-HPETE)

The first step catalyzed by 5-LOX is the oxygenation of arachidonic acid (AA) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE) wikipedia.orgnih.govmdpi.comhmdb.canih.gov. Arachidonic acid is a C20 polyunsaturated fatty acid with four cis double bonds at positions 5, 8, 11, and 14 nih.gov.

The oxygenation reaction involves the enzyme's dioxygenase activity, which adds a hydroperoxyl (HO₂) residue to arachidonic acid at carbon 5 of its 1,4 diene group (the 5Z,8Z double bonds) wikipedia.org. This step involves an initial hydrogen abstraction from carbon 7 of arachidonic acid mdpi.comacs.org. The addition of molecular oxygen then leads to the formation of 5(S)-HPETE mdpi.com. 5(S)-HPETE is an unstable intermediate with a hydroperoxy group at the 5-position and double bonds at positions 6, 8, 11, and 14 hmdb.caontosight.aiwikipedia.org.

Dehydration of 5-HPETE to Leukotriene A4 (LTA4)

The second step catalyzed by 5-LOX is the dehydration of 5(S)-HPETE to form the unstable allylic epoxide, leukotriene A4 (LTA4) nih.govontosight.aihmdb.canih.govwikipedia.orgreactome.orgaltmeyers.org. This reaction involves the removal of a hydroxyl group from 5(S)-HPETE ontosight.ai.

Following the initial oxygenation, 5-LOX catalyzes a second hydrogen abstraction, this time from position 10 of the intermediate, to form LTA4 mdpi.com. LTA4 is the first metabolite in the reaction chain leading to the synthesis of various leukotrienes hmdb.caaltmeyers.org. It is an unstable epoxide that is subsequently metabolized by other enzymes, such as LTA4 hydrolase and LTC4 synthase, into other leukotrienes like LTB4 and LTC4, which are important mediators of inflammation ontosight.aihmdb.cawikipedia.orgaltmeyers.org.

The two-step conversion of arachidonic acid to LTA4 catalyzed by 5-LOX represents the first committed reactions in the leukotriene biosynthesis pathway and plays a critical role in controlling leukotriene production hmdb.canih.gov.

Interplay with 5-Lipoxygenase Activating Protein (FLAP)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes (LTs), which are potent lipid mediators of inflammation. The cellular activity of 5-LO is tightly regulated by several factors, including its interaction with 5-Lipoxygenase Activating Protein (FLAP). nih.govnih.govnih.gov FLAP is an 18 kDa integral membrane protein, primarily located in the nuclear membrane, and is considered an essential component of the 5-LO pathway. nih.govresearchgate.netnih.govebi.ac.uk

FLAP plays a critical role in facilitating the transfer of arachidonic acid (AA), the substrate for 5-LO, to the enzyme for efficient metabolism. researchgate.netnih.gov It acts as a regulatory protein that presents AA to 5-LO. researchgate.net FLAP has been shown to be indispensable for cellular LT biosynthesis, and pharmacological inhibition of FLAP can abolish LT production in vivo. researchgate.net

The interaction between 5-LO and FLAP is crucial for initiating LT synthesis. Upon cell activation, 5-LO translocates from the cytosol to the nuclear membrane, where it is believed to interact with FLAP and receive the substrate AA. nih.govnih.govatsjournals.org This membrane association places 5-LO in close proximity to its substrate, which is released from nuclear membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2). nih.gov FLAP is thought to act as a scaffold for 5-LO, governing its distribution to the perinuclear region and stimulating the utilization of AA by 5-LO. researchgate.net This interaction increases the efficiency with which 5-LO converts 5-hydroperoxyeicosatetraenoic acid (5-HpETE) into LTA4, the unstable epoxide intermediate in LT synthesis. researchgate.net

Studies involving cysteine-mutated 5-LOs have implied that these mutations could affect the interaction with FLAP, in addition to translocation. researchgate.net Analysis of 5-LO translocation and co-localization with FLAP by immunofluorescence microscopy has been used to study this interaction. researchgate.net The interface involving specific cysteine residues (Cys159, Cys300, Cys416, and Cys418) has been shown to be important for the translocation to the nuclear membrane and co-localization with FLAP. nih.gov

Research using engineered membrane systems called nanodiscs has been employed to study the 5-LOX-FLAP interaction in vitro. lsu.edu These studies support a specific 5-LOX-FLAP-membrane interaction and aim to define the molecular details of this interaction. lsu.edu

Cellular and Molecular Regulation of 5-Lipoxygenase Activity and Expression

The activity and expression of 5-LO are subject to complex cellular and molecular regulatory mechanisms. These mechanisms ensure that leukotriene synthesis occurs only when and where it is needed, primarily in response to inflammatory stimuli. nih.gov Regulation involves factors such as protein phosphorylation, metal ions (iron and calcium), substrate concentration, redox state, gene expression, and interaction with activating proteins like FLAP. nih.gov

The regulation of 5-LO activity in the cell is tightly controlled, which is reasonable considering the potent biological actions of LTs. nih.gov The availability and accessibility of free AA as a substrate are key determinants for LT biosynthesis. nih.gov Cellular LT production involves the intracellular migration of both 5-LO and cPLA2, which associate with the nuclear membrane upon cell activation. nih.gov

Calcium-Dependent Activation and Subcellular Translocation to the Nuclear Membrane

Calcium ions (Ca²⁺) play a crucial role in the activation and subcellular translocation of 5-LO. nih.govnih.gov In resting leukocytes, 5-LO is typically found in the cytosol. atsjournals.orgatsjournals.orgpnas.org Elevated intracellular calcium levels, which occur upon cell stimulation, trigger the translocation of 5-LO to the nuclear and perinuclear membranes. nih.govatsjournals.orgpnas.orgashpublications.orgnih.gov This Ca²⁺-dependent translocation is essential for initiating LT synthesis as it allows 5-LO to access its substrate, AA, which is released from nuclear membrane phospholipids by cPLA2. nih.govatsjournals.org

The N-terminal β-sandwich of 5-LO resembles a C2 domain, which contains ligand-binding loops that can bind Ca²⁺ and cellular membranes. nih.gov This C2-like domain is a genuine Ca²⁺-dependent membrane-targeting domain, and its membrane binding properties largely govern the subcellular localization of 5-LO. nih.gov The Ca²⁺-dependent domain selectively binds zwitterionic phosphatidylcholine, mediated by specific tryptophan residues (Trp13, Trp75, and Trp102) located in the putative Ca²⁺-binding loops. nih.gov

While Ca²⁺ mobilization is a primary trigger for 5-LO translocation and activation, cell stress can also activate 5-LO and induce its redistribution to the nuclear membrane through a calcium-independent mechanism, potentially involving p38 MAPK and downstream kinases. ashpublications.org

Data from studies on 5-LO translocation:

| Cell Type | Resting Localization | Stimulated Localization | Stimulus | Reference |

| Human peripheral blood neutrophils | Cytosol | Nuclear membrane | Cell activation, increased intracellular Ca²⁺ | atsjournals.orgatsjournals.org |

| Alveolar macrophages | Nucleus (associated with euchromatin) | Nuclear membrane | Cell activation | atsjournals.orgatsjournals.org |

| Rat basophilic leukemia cells | Nucleus | Nuclear envelope | Calcium ionophore | atsjournals.org |

| Human polymorphonuclear leukocytes | Cytosol | Nuclear membrane | Cell stress (e.g., sodium arsenite) | ashpublications.org |

Phosphorylation and Other Post-Translational Modifications Affecting Enzyme Activity

Protein phosphorylation is a crucial post-translational modification that regulates 5-LO activity. nih.govnih.govresearchgate.net Several kinases are known to phosphorylate 5-LO at specific serine and tyrosine residues, leading to varied effects on its activity and localization. nih.govnih.gov

Key phosphorylation sites and their effects include:

Ser271: Phosphorylated by MK2 (MAPK-activated protein kinase 2). nih.govnih.gov Phosphorylation at this site can promote 5-LO nuclear translocation and facilitate LT production. nih.govpnas.org It also prevents export from the nucleus. uniprot.org

Ser523 (or Ser524): Phosphorylated by PKA (Protein Kinase A). nih.govnih.govuniprot.org Phosphorylation at this site generally shows a negative role on the synthesis of LTs, suppressing 5-LO activity. nih.govuniprot.org It can be stimulated by 8-bromo-3',5'-cyclic AMP or prostaglandin (B15479496) E2. uniprot.org

Ser661 (or Ser663): Phosphorylated by ERK (extracellular signal-regulated kinase). nih.gov ERK-mediated phosphorylation at Ser663 has been implicated in brain ischemic impairment in a rat model. nih.gov Phosphorylation at Ser663 may also convert 5-LO to a 15-lipoxygenase, influencing the production of lipoxins. lsu.edu

Tyrosine residues (Tyr42, Tyr53, Tyr94, Tyr445): Can be phosphorylated by Src kinases (Fgr, HCK, Yes), which stimulate 5-LO activation. nih.govnih.gov

Phosphorylation can influence 5-LO translocation. For instance, phosphorylation at Ser271 and Ser663 residues has been found to promote nuclear translocation. nih.gov

Besides phosphorylation, other post-translational modifications can affect 5-LO. For example, in vitro glutathionylation of recombinant 5-LO did not alter product synthesis, but treatment of cells with a thiol-oxidizing agent that promotes glutathionylation led to decreased LT synthesis by wild-type 5-LO. nih.gov

Table of known phosphorylation sites and associated kinases:

| Phosphorylation Site | Kinase(s) Involved | Effect on Activity/Localization | Reference |

| Ser271 | MK2 | Promotes nuclear translocation, facilitates LT production, prevents nuclear export. | nih.govpnas.orguniprot.org |

| Ser523/Ser524 | PKA | Suppresses 5-LO activity, diminishes LT generation. | nih.govuniprot.org |

| Ser661/Ser663 | ERK | Implicated in brain ischemic impairment, potential conversion to 15-LOX activity. | nih.govlsu.edu |

| Tyr42, Tyr53, Tyr94, Tyr445 | Src kinases (Fgr, HCK, Yes) | Stimulates 5-LO activation. | nih.govnih.gov |

Transcriptional and Post-Transcriptional Gene Expression Control (e.g., mRNA and Protein Levels)

The expression of 5-LO is regulated at both the transcriptional and post-transcriptional levels, influencing mRNA and protein levels. nih.govresearchgate.net Differentiation of myeloid cells, such as the human leukemic cell line HL-60 and monocytic cell line Mono Mac 6 (MM6), serves as a model for studying these regulatory mechanisms. nih.govatsjournals.orgplos.org

Differentiation of HL-60 cells into granulocyte-like cells can result in a co-ordinate induction of 5-LO and FLAP mRNA and enzyme activity. nih.govportlandpress.com Differentiation into monocyte-like cells can lead to discordant regulation of 5-LO and FLAP mRNA. nih.govportlandpress.com For instance, treatment with 1,25-dihydroxyvitamin D3 can increase 5-LO mRNA significantly more than FLAP mRNA. nih.govportlandpress.com

Transcriptional rates of the 5-LO and FLAP genes may not always change during differentiation, suggesting that increases in mRNA levels can be due to post-transcriptional events rather than solely transcriptional activation. nih.govportlandpress.com While the mRNA half-life for 5-LO may not change significantly upon differentiation, other post-transcriptional mechanisms are involved. nih.govportlandpress.comcapes.gov.br

Post-transcriptional regulation of 5-LO mRNA expression involves mechanisms such as alternative splicing and nonsense-mediated mRNA decay (NMD). plos.orgnih.govresearchgate.net Studies have identified truncated transcripts and novel splice variants of 5-LO containing premature termination codons (PTCs). plos.orgnih.govresearchgate.net Some of these splice variants are targets for NMD, and knockdown of NMD factors can alter their expression. plos.orgnih.govresearchgate.net This suggests that the coupling of alternative splicing and NMD is involved in regulating 5-LO gene expression. plos.orgnih.govresearchgate.net However, the mature 5-LO mRNA transcript encoding the protein may not be affected by NMD. plos.orgresearchgate.net

Factors released by activated lymphocytes, such as GM-CSF and IL-3, can also regulate the expression of 5-LO and FLAP in monocytic cells, leading to increased protein and mRNA levels. physiology.org This effect on mRNA levels may not require the synthesis of new protein, further supporting the role of post-transcriptional regulation. physiology.org

Allosteric Regulation Mechanisms of 5-Lipoxygenase Activity

Allosteric regulation involves the binding of molecules at sites other than the active site, influencing enzyme activity. ATP has been identified as an allosteric activator of human 5-LO. acs.orgacs.org ATP binding can promote both the hydroperoxidation of AA and the epoxidation of 5(S)-HpETE to form LTA4. acs.org Kinetic studies show that ATP induces hyperbolic activation, affecting parameters like Km and Vmax. acs.org The allosteric effect of ATP on the rate of substrate capture can be greater for 5(S)-HpETE than for AA. acs.org Changes in cellular ATP concentration can therefore impact the production of 5-LO products.

Natural compounds can also act as allosteric inhibitors of 5-LO. For example, 3-acetyl-11-keto-β-boswellic acid (AKBA), derived from frankincense, is a known inhibitor of 5-LO and acts via a novel allosteric binding site. lsu.eduresearchgate.netmdpi.com The binding of AKBA can induce conformational changes at the distal active site, reducing the volume of the active cavity and hindering substrate entry. mdpi.com In the presence of FLAP, AKBA can effectively block the initiation of LT production. lsu.edu Data suggest that AKBA may interfere with the 5-LO:FLAP interaction. lsu.edu

Orthosteric inhibitors, like nordihydroguaiaretic acid (NDGA), bind directly to the active site, competing with the substrate. mdpi.com Understanding the mechanisms of both orthosteric and allosteric inhibition provides insights for the development of novel 5-LO inhibitors. mdpi.com

Non-Canonical Functions of 5-Lipoxygenase (e.g., Modulation of miRNA Processing, Transcription Factor Shuttling)

Beyond its well-characterized role in leukotriene biosynthesis (canonical function), 5-LO has been shown to possess non-canonical functions that influence cellular processes in a lipid mediator-independent manner. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua These functions include the modulation of miRNA processing and transcription factor shuttling. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua

Recent data indicate that 5-LO can influence gene expression independently of releasing oxylipins. nih.govnih.govresearchgate.net This occurs through its non-canonical activities, which contribute to the enzyme's biological role. nih.gov

One non-canonical function involves the influence of 5-LO on miRNA processing by Dicer, a key enzyme in miRNA biogenesis. nih.govresearchgate.netresearchgate.net The interaction of 5-LO with Dicer has been demonstrated in monocytic cell lines. researchgate.net Knockout studies of 5-LO have revealed alterations in the expression profile of several miRNAs, indicating a functional impact on miRNA biogenesis. researchgate.net 5-LO can regulate the miRNA profile by modulating the Dicer-mediated processing of distinct pre-miRNAs. researchgate.net For instance, 5-LO can promote the transcription of certain miRNA clusters and downregulate the processing of specific pre-miRNAs by interacting with Dicer. researchgate.net

Another non-canonical function is the role of 5-LO as a shuttling transcriptional regulator and non-DNA binding protein (STRaND) in a signaling pathway (Sensing external signal, acting as messenger and regulating transcription - SMaRT). nih.govresearchgate.net In this capacity, 5-LO can influence gene expression by acting as a messenger and regulating transcription, without directly binding to DNA. nih.govresearchgate.net

Interestingly, 5-LO is found not only in the cytosol but can also translocate to nuclear compartments and associate with euchromatin, regions of transcriptionally active DNA. atsjournals.orgnih.gov While this localization was initially enigmatic in the context of LT formation, it aligns with the emerging understanding of 5-LO's role in influencing gene expression through non-canonical mechanisms like transcription factor shuttling. nih.govdntb.gov.ua

These non-canonical functions likely influence cancer cell function and the tumor microenvironment and may help explain the limited clinical efficacy of therapeutic strategies that have solely targeted oxylipin formation and signaling by 5-LO. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua

Pathophysiological Involvement of 5 Lipoxygenase and Its Metabolites

Role in General Inflammatory Responses

The 5-LOX pathway is a key driver of both acute and chronic inflammation. Its products, particularly leukotrienes, are powerful signaling molecules that orchestrate the inflammatory cascade.

A primary function of 5-LOX metabolites in inflammation is the recruitment and activation of immune cells. nih.gov Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is one of the first identified and most potent chemotactic molecules known, meaning it chemically attracts motile cells like phagocytes to a site of inflammation. nih.govmdpi.com

Phagocyte Chemotaxis: LTB4 stimulates the directed migration (chemotaxis) of phagocytic cells, such as neutrophils and monocytes, from the bloodstream into tissues where injury or infection has occurred. nih.govijarbs.comresearchgate.net This process is crucial for the initial phase of the innate immune response. ijarbs.com LTB4 binds to high-affinity receptors (BLT1 and BLT2) on these cells, triggering their movement towards the source of the signal. mdpi.comoup.com

Immune Cell Activation: Beyond simple recruitment, LTB4 also activates these immune cells. mdpi.com This activation leads to various effector functions, including the release of other inflammatory mediators and enzymes, thereby amplifying the inflammatory response. oup.commdpi.com In addition to phagocytes, LTB4 can also recruit T lymphocytes. oup.com

The central role of 5-LOX in immune cell trafficking is fundamental to how the body responds to harmful stimuli. nih.gov

Metabolites from the 5-LOX pathway significantly impact the vasculature and modulate the production of other key inflammatory molecules called cytokines. nih.gov

Vascular Permeability: Cysteinyl leukotrienes (LTC4, LTD4, and LTE4), another class of 5-LOX products, are known to increase vascular permeability. nih.govplos.org This allows plasma and immune cells to leak from blood vessels into the surrounding tissue, a classic sign of inflammation. nih.gov

Pro-inflammatory Cytokine Release: The 5-LOX product LTB4 can induce the release of several pro-inflammatory cytokines from leukocytes. oup.com Studies have shown that blocking the 5-LOX pathway can lead to a significant decrease in the production of key cytokines, including:

Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation. oup.complos.org

Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation. oup.comoup.com

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation. oup.complos.orgnih.gov

This cytokine induction further fuels the inflammatory cycle, highlighting the pathway's role as a central amplifier of the immune response. oup.comoup.com

The 5-LOX pathway is integral to the pathophysiology of both short-term (acute) and long-term (chronic) inflammatory conditions. rupress.org

Acute Inflammation: In acute settings, such as response to injury or pathogens, 5-LOX products like LTB4 and cysteinyl leukotrienes are rapidly produced. nih.gov They initiate critical early inflammatory events, including leukocyte recruitment and increased vascular permeability, which are essential for host defense. nih.govrupress.org

Chronic Inflammation: While essential for acute responses, dysregulated or persistent activation of the 5-LOX pathway contributes to chronic inflammatory diseases. mdpi.com In conditions like rheumatoid arthritis and atherosclerosis, sustained production of leukotrienes promotes ongoing immune cell infiltration and tissue damage. mdpi.complos.org In some models of arthritis, a lack of 5-LOX led to prolonged inflammation, suggesting its products can also be involved in the resolution phase, highlighting the complexity of its role. aai.org

The dual involvement in initiating and perpetuating inflammation makes the 5-LOX pathway a significant factor in a wide range of human diseases. rupress.orgaai.org

Influence on Vascular Permeability and Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α, MCP-1)

5-Lipoxygenase in Specific Disease Models and Human Pathologies

The inflammatory actions of 5-LOX and its metabolites are central to the development and progression of several major human diseases. probiologists.com

The role of the 5-LOX pathway is perhaps best established in the context of allergic and respiratory conditions. probiologists.comnih.gov

Bronchial Asthma: Leukotrienes are powerful mediators in asthma pathophysiology. nih.govnih.gov The cysteinyl leukotrienes (LTC4, LTD4, LTE4) cause potent constriction of airway smooth muscle (bronchoconstriction), increase mucus secretion, and enhance vascular permeability, leading to airway edema. openaccessjournals.comispub.com LTB4 contributes to the chronic inflammation seen in asthmatic airways by recruiting inflammatory cells. ispub.com The established clinical use of drugs that either inhibit 5-LOX (like Zileuton) or block leukotriene receptors (like Montelukast) confirms the pathway's critical role in asthma. probiologists.comnih.gov

Allergic Rhinitis: Similar to asthma, leukotrienes contribute to the symptoms of allergic rhinitis. probiologists.com Their levels are elevated in patients with symptomatic allergic rhinitis, and they mediate inflammation in the upper airways. openaccessjournals.comresearchgate.net

| Disease | Key 5-LOX Metabolites | Primary Pathophysiological Effects |

| Bronchial Asthma | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4), LTB4 | Bronchoconstriction, mucus secretion, airway edema, inflammatory cell recruitment nih.govopenaccessjournals.comispub.com |

| Allergic Rhinitis | Cysteinyl Leukotrienes | Upper airway inflammation, increased vascular permeability probiologists.comopenaccessjournals.comresearchgate.net |

Emerging evidence has strongly implicated the 5-LOX pathway in the pathogenesis of several cardiovascular diseases. oup.comnih.gov

Atherosclerosis: This chronic inflammatory disease involves the buildup of plaques in arteries. 5-LOX is expressed in various cells within atherosclerotic lesions, including macrophages, foam cells, and mast cells. nih.govoup.com Its product, LTB4, promotes the recruitment of inflammatory cells into the arterial wall, a key step in early plaque formation (atherogenesis). oup.comoup.com It also induces the release of pro-inflammatory cytokines like IL-6 and TNF-α within the plaque, contributing to its progression and instability. oup.comoup.com

Myocardial Infarction (Heart Attack): The 5-LOX pathway is associated with the events surrounding a myocardial infarction. jpp.krakow.pl Genetic variants that increase 5-LOX activity have been linked to a higher risk of myocardial infarction. jpp.krakow.pl In the context of reperfusion injury (damage that occurs when blood flow is restored), the pathway contributes to inflammation and cell death. nih.gov

Abdominal Aortic Aneurysm (AAA): In the formation of AAAs, which are localized bulges in the aorta, inflammation plays a critical role. researchgate.net Studies have shown that 5-LOX-positive macrophages are a major component of aortic aneurysms in animal models and that the absence of the 5-LOX pathway reduces the incidence of aneurysms. researchgate.net The pathway is thought to contribute by promoting inflammation, leukocyte chemotaxis, and tissue degeneration within the aortic wall. oup.comnih.gov

| Disease | Key Research Findings |

| Atherosclerosis | 5-LOX and its metabolites are found in human atherosclerotic plaques. LTB4 recruits inflammatory cells to the vessel wall and promotes pro-inflammatory cytokine release, contributing to plaque development and instability. oup.comoup.com |

| Myocardial Infarction | Genetic variants of 5-LOX are associated with increased risk. The pathway is involved in the inflammatory response following a heart attack and during reperfusion injury. nih.govjpp.krakow.pl |

| Abdominal Aortic Aneurysm | 5-LOX expressing macrophages are abundant in aneurysmal tissue. Genetic or pharmacological inhibition of the 5-LOX pathway reduces aneurysm formation in animal models. oup.comresearchgate.net |

Oncology and Carcinogenesis

The 5-lipoxygenase (5-LOX) pathway, which synthesizes a range of bioactive lipid signaling molecules known as eicosanoids, is increasingly implicated in the development and progression of various cancers. mdpi.com Metabolites of this pathway, primarily derived from arachidonic acid, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and various leukotrienes, are recognized as lipid mediators of inflammation in pathological states, including cancer. mdpi.com An accumulating body of evidence highlights the role of 5-LOX and its products in the initial stages of carcinogenesis in several cancers, including pancreatic, prostate, and colorectal cancer. nih.gov Upregulated expression of 5-LOX and subsequent production of its metabolites are found in numerous cancer types and are associated with increased tumorigenesis. mdpi.com

Promotion of Tumor Cell Proliferation and Viability

A significant body of research supports the role of 5-lipoxygenase (5-LOX) and its metabolites in fostering the growth and survival of tumor cells. nih.govoup.com Several studies have documented the overexpression of 5-LOX in primary tumor cells and established cancer cell lines. nih.gov The addition of 5-LOX products to cultured tumor cells has been shown to increase cell proliferation and activate anti-apoptotic signaling pathways. nih.gov

Metabolites synthesized via the 5-LOX pathway, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB₄), have been demonstrated to enhance the proliferation and viability of pancreatic cancer cells by activating the mitogenic and anti-apoptotic MAPK and Akt kinase signaling pathways. nih.gov The growth-promoting effect of 5-HETE is not limited to pancreatic cancer, with similar susceptibility observed in lung and breast cancer cells. nih.gov The effects of 5-HETE may be partially mediated by its oxidized form, 5-oxo-ETE, which binds to the G-protein-coupled OXE surface receptors. nih.gov

Furthermore, inhibition of the 5-LOX pathway has been shown to have potent anti-proliferative effects. Pharmacological inhibition of 5-LOX can suppress tumor cell growth by inducing cell cycle arrest and triggering cell death through the intrinsic apoptotic pathway. nih.gov For instance, inhibiting 5-LOX in prostate cancer cells leads to significant apoptosis, an effect that can be reversed by the addition of exogenous 5-HETE, underscoring the crucial role of 5-LOX activity in the survival of these cells. mdpi.comum.es This inhibition-induced apoptosis in prostate cancer cells has been linked to the downregulation of protein kinase C. mdpi.com Similarly, using 5-LOX antisense oligonucleotides to reduce 5-LOX expression has been shown to impair the growth of malignant pleural mesothelial cells. nih.gov

| Cancer Type | Key 5-LOX Metabolite | Observed Effect on Proliferation & Viability | Reference |

|---|---|---|---|

| Pancreatic Cancer | 5-HETE, LTB₄ | Stimulates cell proliferation via MAPK and Akt pathways. | nih.gov |

| Prostate Cancer | 5-HETE, 5-oxo-ETE | Promotes cell growth and survival; inhibition of 5-LOX triggers massive apoptosis. | mdpi.comum.es |

| Lung Cancer | 5-HETE | Stimulates cell growth in vitro. | nih.govjci.org |

| Breast Cancer | 5-HETE | Demonstrated susceptibility to 5-HETE. | nih.gov |

| Malignant Pleural Mesothelioma | N/A (5-LOX expression) | Antisense-mediated reduction of 5-LOX impaired tumor cell growth. | nih.gov |

Involvement in Tumor Angiogenesis and Metastasis

The 5-lipoxygenase (5-LOX) pathway is also critically involved in tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and expansion. oup.com The 5-LOX metabolite 5-HETE has been found to stimulate angiogenesis by inducing the expression of Vascular Endothelial Growth Factor (VEGF), one of the most potent factors in initiating vessel formation. oup.comspandidos-publications.com This connection has been specifically noted in colon cancer. oup.com In a mouse model, 5-LOX was upregulated in colon adenomas, accompanied by an increase in MMP9 and VEGF, suggesting its role in the angiogenic process of adenoma formation. mdpi.com Furthermore, a study of human colorectal adenomas found a correlation between 5-LOX expression and microvessel density, indicating that tumor 5-LOX activity may modulate blood vessel formation. mdpi.comallenpress.com

Beyond angiogenesis, 5-LOX and its metabolites contribute to tumor metastasis. oup.comsciengine.com Elevated LOX expression is linked with metastasis and reduced survival in both cancer patients and mouse models. sciengine.com The activation of the 5-LOX pathway can stimulate the expression of matrix metalloproteinase-2 (MMP-2), a proteolytic enzyme that facilitates tumor invasion into surrounding tissues. um.es In esophageal squamous cell carcinoma, high expression of 5-LO was significantly associated with tumor lymph node metastasis. spandidos-publications.com Similarly, in a study of sporadic colorectal adenocarcinomas, a positive correlation was found between 5-LOX levels and lymph node metastasis. mdpi.com In pancreatic cancer, a close correlation was observed between tumor expression levels of 5-LOX and lymph node metastasis. nih.gov

| Process | Mechanism of 5-LOX Involvement | Associated Cancer Types | Reference |

|---|---|---|---|

| Angiogenesis | Induction of Vascular Endothelial Growth Factor (VEGF) expression by 5-HETE. | Colon Cancer | oup.comspandidos-publications.com |

| Angiogenesis | Correlation between 5-LOX expression and microvessel density. | Colorectal Adenomas | mdpi.comallenpress.com |

| Metastasis | Induction of Matrix Metalloproteinase-2 (MMP-2) expression. | General Carcinogenesis | um.es |

| Metastasis | Association between high 5-LOX expression and lymph node metastasis. | Esophageal, Colorectal, Pancreatic Cancer | mdpi.comspandidos-publications.comnih.gov |

Specific Cancer Types with Upregulated 5-Lipoxygenase Expression:

Overexpression of the 5-lipoxygenase (5-LOX) pathway is a notable feature of pancreatic cancer. aacrjournals.orgwjgnet.com Several pancreatic cancer cell lines express 5-LOX at both the mRNA and protein levels, whereas its expression is minimal or absent in normal pancreatic ductal cells. mdpi.comwjgnet.comnih.gov Immunohistochemical studies have confirmed that 5-LOX and its metabolite LTB4 are significantly upregulated in pancreatic tumors compared to normal pancreatic ducts. mdpi.comwjgnet.com

This upregulation appears early in the disease process, with 5-LOX expression observed in pancreatic epithelial neoplasias, which are precursor lesions to invasive cancer. aacrjournals.orgwjgnet.com This suggests that 5-LOX could serve as an early biomarker for pancreatic cancer. mdpi.comwjgnet.com The functional significance of 5-LOX in pancreatic cancer is highlighted by findings that its inhibition leads to reduced pancreatic cell growth, an effect that can be reversed by the addition of its metabolite, 5-HETE. mdpi.com This indicates a critical role for the 5-LOX pathway in stimulating and sustaining the growth of pancreatic cancer cells. mdpi.com Furthermore, studies have shown a strong correlation between the expression levels of 5-LOX in tumors and clinicopathological characteristics such as lymph node metastasis and TNM stage, linking the pathway to disease progression and prognosis. nih.gov

The 5-lipoxygenase (5-LOX) pathway is also significantly implicated in the development of colorectal cancer. aacrjournals.org Studies have shown that 5-LOX is overexpressed in adenomatous polyps and cancerous tissue compared to normal colonic mucosa, indicating that its upregulation is an early event in the progression to malignancy. aacrjournals.org In a study of 111 colon adenomas, 5-LOX expression was found to correlate with high-risk factors for malignant transformation into colorectal adenocarcinoma. mdpi.com

In established colorectal adenocarcinomas, increased 5-LOX expression has been correlated with tumor size, depth of invasion, and vessel invasion. aacrjournals.org A study involving 55 sporadic colorectal adenocarcinomas found a positive correlation between 5-LOX levels and both tumor stage and lymph node metastasis. mdpi.com The role of 5-LOX in promoting tumor growth in this context is supported by evidence that its inhibition can decrease DNA synthesis in colon cancer cell lines and inhibit tumor growth in in-vivo xenograft models. aacrjournals.org Furthermore, 5-LOX expression in colorectal cancer has been linked to increased angiogenesis. mdpi.comallenpress.com

There is substantial evidence for the overexpression and critical role of 5-lipoxygenase (5-LOX) in prostate cancer. um.esnih.gov An in vivo study comparing 22 pair-matched benign and malignant prostate tissues found that the mean level of 5-LOX mRNA was sixfold higher in the malignant tissue. nih.gov Similarly, the 5-LOX protein was overexpressed in 16 of the 22 malignant samples, and levels of the 5-LOX metabolite 5-HETE were also significantly greater in tumor tissue. mdpi.comnih.gov While heavily expressed in prostate tumor tissues, 5-LOX expression is reportedly undetectable in normal prostate glands. nih.gov

Prostate cancer cells have been shown to constitutively produce 5-HETE, and the inhibition of 5-LOX signaling triggers extensive apoptosis in these cells. mdpi.comaacrjournals.org This apoptotic effect can be prevented by the addition of 5-LOX metabolites, particularly 5(S)-HETE and its derivative 5-oxoETE, highlighting the essential function of this pathway in prostate cancer cell survival. um.esnih.gov Moreover, the expression of the receptor for the 5-LOX metabolite LTD4 has been found to be higher in prostate cancer tissue compared to benign tissue and correlates with tumor grade, indicating a role for 5-LOX leukotrienes in prostate cancer progression. mdpi.com

Breast Cancer

The 5-LOX pathway plays a significant role in breast cancer carcinogenesis. aacrjournals.org Overexpression of 5-LOX and FLAP has been observed in breast tumor tissue. aacrjournals.org This elevated expression is not only a characteristic of the tumor cells themselves but also has implications for the tumor microenvironment. For instance, cancer cell-produced metabolites of the 5-LOX pathway, such as leukotriene B4 (LTB4), can induce the generation of immunosuppressive regulatory B cells (tBregs), which in turn facilitates distant metastasis. nih.gov This process is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα) in B cells. nih.gov

Research has shown a correlation between elevated 5-LOX expression and the expression of numerous tumor-promoting genes in breast cancer. researchgate.net The inhibition of the 5-LOX pathway has been demonstrated to be a strategy for reducing tumorigenicity by promoting apoptosis in breast cancer cells. researchgate.net Furthermore, studies have indicated that 5-HETE, a product of the 5-LOX pathway, can stimulate the growth of breast cancer cells. nih.gov The expression of 5-LOX is also associated with tumor cell proliferation, invasion, and metastasis in breast cancer. researchgate.net In some cases, decreased expression of the 5-LOX gene has been linked to increased cell death in breast cancer cells, highlighting its role in tumor proliferation. researchgate.net

Table 1: Role of the 5-LOX Pathway in Breast Cancer

| Feature | Observation | Implication |

|---|---|---|

| 5-LOX/FLAP Expression | Overexpressed in tumor tissue aacrjournals.org | Contributes to carcinogenesis |

| Metabolite Production | Cancer cells produce LTB4 nih.gov | Induces immunosuppressive tBregs, promoting metastasis nih.gov |

| Gene Regulation | Correlates with tumor-promoting gene expression researchgate.net | Drives tumorigenicity |

| Cellular Processes | 5-HETE stimulates cell growth nih.gov | Promotes tumor proliferation |

| Therapeutic Target | Inhibition induces apoptosis researchgate.net | Potential for cancer intervention |

Lung Cancer

In the context of lung cancer, the 5-LOX pathway is involved in growth factor-mediated signaling. jci.org Autocrine growth factors can activate the 5-LOX pathway in lung cancer cell lines, leading to the production of 5-HETE, which in turn stimulates cancer cell growth. jci.orgjci.org Inhibition of 5-LOX has been shown to reduce the growth of lung cancer cell lines and enhance programmed cell death. jci.org

The tumor microenvironment also plays a crucial role. While some studies point to a pro-tumorigenic role for 5-LOX, others suggest its products can have antitumorigenic effects. aai.org For example, deletion of 5-LOX in the tumor microenvironment has been found to promote lung cancer progression and metastasis by regulating T cell recruitment. aai.org This suggests a complex role for 5-LOX, where its products may be necessary for an effective anti-tumor immune response. aai.org Conversely, sustained high levels of LTB4 in the lung microenvironment, potentially due to factors like smoking, may contribute to the development of lung cancer. mdpi.com

Cervical Cancer

The 5-LOX pathway is also implicated in the progression of cervical cancer. nih.gov The enzyme is highly expressed in some cervical cancer cell lines, and its inhibition can hinder cancer cell proliferation, migration, and invasion while promoting apoptosis. nih.gov In a murine model of cervical cancer, the expression of the LTB4 receptor, BLT1, was found to be necessary for the recruitment and anti-tumor activity of CD8+ T-cells. mdpi.com This highlights the dual role of 5-LOX signaling, which can be both pro- and anti-tumorigenic depending on the specific context and cellular interactions within the tumor microenvironment. mdpi.com

Neuroblastoma

High expression of 5-LOX protein has been detected in neuroblastoma biopsies and cell lines. aacrjournals.org The 5-LOX pathway appears to play a crucial role in neuroblastoma cell survival. aacrjournals.orgplos.org Inhibition of 5-LOX can sensitize neuroblastoma cells to apoptosis. plos.org One of the mechanisms involves the 5-LOX product 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which mediates cell survival through its interaction with PPARδ. plos.org Furthermore, neuroblastoma cells themselves can produce leukotrienes, and stimulation with these metabolites increases cell viability. nih.gov

Glioma

In gliomas, the most common type of primary brain tumor, the 5-LOX pathway is also upregulated. encyclopedia.pubresearchgate.net The expression of 5-LOX is higher in glioblastoma (GBM) tumors compared to non-tumor brain tissue and is particularly elevated in cancer stem cells. encyclopedia.pub Products of the 5-LOX pathway, such as LTB4, can induce the proliferation of glioma cells. encyclopedia.pub

The 5-LOX metabolite 5-HETE has been shown to promote an immunosuppressive tumor microenvironment by inducing the M2 polarization of glioma-associated microglia/macrophages (GAMs) and increasing the expression of PD-L1 on these cells. bmj.combmj.com This suggests that the 5-LOX/5-HETE axis plays a critical role in immune evasion in glioma. bmj.combmj.com While some studies indicate that 5-LOX promotes glioma cell proliferation, others have not observed a direct effect of 5-LOX manipulation on glioma cell proliferation, apoptosis, or migration in vitro, suggesting its primary role may be in modulating the tumor microenvironment. bmj.com

Malignant Pleural Mesothelioma

Human malignant pleural mesothelioma (MPM) cells, unlike normal mesothelial cells, express a catalytically active 5-LOX. allenpress.comnih.gov The survival of these malignant cells is dependent on this pathway. Inhibition of 5-LOX in MPM cells leads to apoptosis, an effect that can be reversed by the addition of 5-HETE. nih.gov

A key mechanism in this process is the regulation of vascular endothelial growth factor (VEGF). allenpress.comnih.gov Inhibition of 5-LOX reduces VEGF expression, suggesting that 5-LOX is a key regulator of MPM cell proliferation and survival through a VEGF-related circuit. allenpress.comnih.gov Studies have also shown that 5-LOX and 12-LOX are expressed in a significant proportion of MPM samples. ascopubs.orgnih.gov

Table 2: Pathophysiological Involvement of 5-LOX in Various Cancers

| Cancer Type | Key Findings | References |

|---|---|---|

| Breast Cancer | Overexpression of 5-LOX/FLAP; LTB4 induces immunosuppressive tBregs. | aacrjournals.orgnih.gov |

| Lung Cancer | 5-HETE stimulates growth; complex role in tumor microenvironment. | jci.orgaai.org |

| Cervical Cancer | 5-LOX inhibition hinders proliferation and invasion; BLT1 crucial for anti-tumor T-cell response. | mdpi.comnih.gov |

| Neuroblastoma | High 5-LOX expression; 5-oxo-ETE promotes survival via PPARδ. | aacrjournals.orgplos.org |

| Glioma | Upregulated in tumors, especially stem cells; 5-HETE promotes immunosuppressive microenvironment. | encyclopedia.pubbmj.com |

| Malignant Pleural Mesothelioma | Expressed in malignant cells, not normal cells; regulates survival via VEGF. | allenpress.comnih.gov |

Interaction with Anti-Apoptotic Signaling Pathways

The 5-LOX pathway exerts its pro-tumorigenic effects in part by activating anti-apoptotic signaling pathways. nih.govresearchgate.net The addition of 5-LOX products to cultured tumor cells has been shown to increase cell proliferation and activate these survival pathways. nih.gov

One of the key mechanisms involves the PI3K/Akt signaling pathway. For instance, the pro-proliferative effect of 5-HETE in pancreatic cancer cells has been shown to occur via the activation of the PI3K/Akt pathway. mdpi.com In the context of subarachnoid hemorrhage, inhibition of 5-LOX has been shown to alleviate inflammation and neuronal apoptosis through the PI3K/Akt signaling pathway, suggesting a broader role for this interaction in cell survival. nih.gov

Furthermore, the 5-LOX pathway can interact with the Bcl-2 family of proteins, which are central regulators of apoptosis. Inhibition of 5-LOX can lead to a downregulation of anti-apoptotic Bcl-2 and an upregulation of pro-apoptotic Bax. nih.gov In glioma cells, inhibitors of 5-LOX have been shown to induce apoptosis by downregulating members of the Inhibitor of Apoptosis Protein (IAP) family and inhibiting the NF-κB pathway. The leukotriene pathway has also been shown to be inversely correlated with the activation of PI3K/mTORC-2 and MEK-1/ERK-dependent pathways, which are key proliferative pathways. life-science-alliance.org This suggests a complex interplay where the 5-LOX pathway can be both regulated by and a regulator of major signaling cascades that control cell fate.

Neurodegenerative and Neurological Disorders

The 5-LOX pathway is increasingly recognized for its contribution to the pathology of several central nervous system (CNS) disorders. ijarbs.com The enzyme is expressed in various brain cells, including neurons and glia, and its levels and activity increase with age, potentially heightening the brain's susceptibility to neurodegeneration. portico.org

Neuroinflammation in Alzheimer's Disease and Parkinson's Disease

Neuroinflammation is a hallmark of many age-related brain disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govresearchgate.net The 5-LOX pathway is a key driver of this inflammatory response. ijarbs.comnih.gov In AD, the brains of patients exhibit chronic inflammation characterized by activated microglia and astrocytes, often surrounding amyloid-β (Aβ) plaques. portico.org The 5-LOX pathway contributes to this by producing proinflammatory mediators. ijarbs.com Upregulation of 5-LOX has been observed in the brains of individuals with AD. nih.gov

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra is accompanied by glial cell activation and the presence of Lewy bodies. ijarbs.com The 5-LOX pathway is implicated in the neuroinflammation associated with PD. ijarbs.comnih.gov Leukotrienes, the products of 5-LOX activity, are potent inflammatory mediators that can contribute to the inflammatory environment in the brain. balkanmedicaljournal.org

Influence on Synaptic Dysfunction and Cognitive Impairment

The 5-LOX pathway has a significant impact on synaptic function and cognitive processes. In animal models of Alzheimer's disease, knockout or inhibition of 5-LOX has been shown to improve learning and memory. Conversely, overexpression of 5-LOX is associated with greater cognitive deficits. researchgate.net

Studies have demonstrated that genetic deletion of 5-LOX can rescue synaptic dysfunction and ameliorate synaptic protein pathology in mouse models of AD. nih.gov This suggests a direct role for 5-LOX in modulating synaptic plasticity. nih.gov The inflammatory products of the 5-LOX pathway, cysteinyl leukotrienes (Cys-LTs), can trigger inflammatory signaling that contributes to synaptic dysfunction and cognitive decline. aging-us.com Blocking these pathways has been shown to reverse Aβ-induced neuroinflammation and memory impairment in animal models. aging-us.com

Role in Cerebral Ischemia and Neuropathic Pain

The inflammatory processes mediated by 5-LOX are also pivotal in the context of cerebral ischemia and neuropathic pain. ijarbs.com Following a stroke, the inflammatory response contributes significantly to brain injury. researchgate.net The 5-LOX pathway is a key player in this post-ischemic inflammation. researchgate.net Inhibition of 5-LOX has been shown to reduce infarct size, decrease inflammation, and improve neurological outcomes in animal models of cerebral ischemia. ijarbs.comresearchgate.net This neuroprotective effect is associated with a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. researchgate.net

Neuropathic pain, which arises from damage to the nervous system, also has a significant inflammatory component. researchgate.net Leukotrienes, produced via the 5-LOX pathway, are considered key inflammatory mediators in the development of neuropathic pain. researchgate.netatmajaya.ac.id Specifically, Leukotriene B4 (LTB4) can increase the sensitivity of pain receptors. atmajaya.ac.id Therefore, inhibiting the 5-LOX pathway is being explored as a potential therapeutic strategy for managing neuropathic pain. researchgate.netatmajaya.ac.id

Hepatic Fibrosis

Hepatic fibrosis, the excessive accumulation of scar tissue in the liver, is driven by the activation of hepatic stellate cells (HSCs). researchgate.netnih.gov The 5-LOX pathway plays a crucial role in this process. researchgate.netnih.gov Studies have shown that the expression of 5-LOX is increased in activated HSCs and in the fibrotic livers of both animal models and human patients with non-alcoholic steatohepatitis. researchgate.netnih.gov

The metabolites of the 5-LOX pathway, specifically leukotrienes LTB4 and LTC4, are secreted at higher levels by activated HSCs compared to quiescent ones. researchgate.netnih.gov These leukotrienes, in turn, promote the activation of HSCs, creating a positive feedback loop that drives the progression of fibrosis. researchgate.netnih.gov Both genetic ablation and pharmacological inhibition of 5-LOX have been demonstrated to significantly reduce liver fibrosis and injury in preclinical models. researchgate.netnih.govresearchgate.net These findings highlight the 5-LOX pathway as a potential therapeutic target for liver fibrosis. elsevier.esnih.govfrontiersin.org

Autoimmune and Rheumatic Conditions (e.g., Rheumatoid Arthritis)

The 5-LOX pathway is deeply implicated in the pathogenesis of autoimmune and rheumatic diseases like rheumatoid arthritis (RA). probiologists.comwikipedia.org RA is a chronic inflammatory disease characterized by synovial inflammation and joint destruction. nih.govicm.edu.pl The 5-LOX enzyme and its products are overexpressed in the synovial tissue of RA patients. nih.govicm.edu.pl

Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is found in high concentrations in the synovial fluid of individuals with RA and plays a vital role in the disease's pathogenesis. nih.govclinexprheumatol.org LTB4 is a potent chemoattractant for immune cells, contributing to the persistent inflammation in the joints. icm.edu.plclinexprheumatol.org Inhibition of the 5-LOX pathway has been shown to ameliorate inflammation in experimental models of arthritis, suggesting its potential as a therapeutic target for RA and other inflammatory arthritides. nih.govfrontiersin.orgplos.orgnih.gov

Role in Normal Bone Remodeling and Fracture Healing

The 5-lipoxygenase pathway also plays a multifaceted role in bone metabolism, influencing both normal bone remodeling and the process of fracture healing. tums.ac.irresearchgate.netkne-publishing.comdoaj.org While inflammation is a necessary first step in fracture repair, prolonged or excessive inflammation mediated by 5-LOX products can be detrimental. tums.ac.irresearchgate.net

Metabolites of the 5-LOX pathway, such as leukotrienes, have been shown to be negative regulators of bone formation. oup.comnih.gov They can inhibit the function of osteoblasts, the cells responsible for building new bone. oup.comnih.gov Conversely, these metabolites can stimulate the formation and activity of osteoclasts, the cells that resorb bone. oup.comnih.gov This imbalance can lead to bone loss, which is a concern in chronic inflammatory conditions. oup.comnih.gov

Contribution to Viral Pathogenesis (e.g., COVID-19)

The 5-lipoxygenase (5-LOX) pathway and its lipid mediators, the leukotrienes (LTs), play a significant role in the host's inflammatory response to viral infections. While essential for mounting an effective immune defense, dysregulation of this pathway can lead to excessive inflammation and contribute to the pathology of severe viral diseases, including COVID-19. nih.govresearchgate.net

Upon viral infection, the host immune system is activated, leading to the release of arachidonic acid from cell membranes. The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), acts on this free arachidonic acid to initiate the synthesis of pro-inflammatory leukotrienes. nih.gov This process is a key component of the innate immune response aimed at controlling and eliminating the invading virus. aai.org

Research has demonstrated the involvement of the 5-LOX pathway in various viral infections. For instance, in respiratory syncytial virus (RSV) and rhinovirus infections, elevated levels of leukotrienes have been detected in respiratory secretions. aai.org Studies on influenza A virus have shown that the 5-LOX pathway is activated, and its metabolites contribute to the inflammatory response in the lungs. selfhacked.com In mice infected with influenza A, leukotriene B4 (LTB4) was found to help reduce the viral load by stimulating the release of antimicrobial proteins. selfhacked.com Similarly, in infections with the Kaposi's Sarcoma-Associated Herpesvirus (KSHV), the virus actively induces the 5-LOX pathway, leading to increased production of LTB4, which in turn plays a role in viral latency and pathogenesis. asm.org

Role in COVID-19 Pathogenesis

The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has highlighted the critical role of the host's inflammatory response in the severity of the disease. In many severe cases of COVID-19, a hyperinflammatory state, often referred to as a "cytokine storm," leads to acute respiratory distress syndrome (ARDS), multi-organ failure, and death. nih.govresearchgate.net The 5-LOX pathway is a key contributor to this detrimental inflammatory cascade. nih.gov

In patients with severe COVID-19, there is evidence of significant activation of the 5-LOX pathway. researchgate.netunich.it The virus infects cells such as alveolar type-2 pneumocytes, triggering an immune response that involves the release of various inflammatory mediators, including leukotrienes. Macrophages, monocytes, neutrophils, and eosinophils, all of which can express 5-LOX, are recruited to the site of infection, further amplifying the production of leukotrienes and contributing to the severity of COVID-19. nih.govresearchgate.net

Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and T-lymphocytes. Elevated levels of LTB4 are thought to be a key driver of the massive influx of these immune cells into the airways of COVID-19 patients, contributing to the profound lymphocytopenia observed in the blood and the neutrophilia in the lungs of those with severe disease. An increase in LTB4 has also been implicated in the enhanced migration of neutrophils to the lungs in infections caused by other coronaviruses, such as SARS-CoV. nih.gov

The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are also heavily involved in COVID-19 pathology. They are known to induce bronchoconstriction, increase vascular permeability leading to tissue edema, and stimulate mucus secretion, all of which are characteristic features of severe respiratory illness. nih.govnih.gov The actions of both LTB4 and CysLTs contribute to the development of ARDS, a major cause of mortality in COVID-19 patients. nih.gov

Furthermore, 5-LOX metabolites can induce the release of other pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), and interleukin-1β (IL-1β), creating a vicious cycle that perpetuates the hyperinflammatory state. nih.govresearchgate.net

The critical role of the 5-LOX pathway in the pathogenesis of severe viral respiratory infections has led to the investigation of 5-LOX inhibitors as a potential therapeutic strategy. For example, the 5-LOX inhibitor Zileuton (B1683628) has been shown in a mouse model of severe acute respiratory syndrome (SARS) induced by a betacoronavirus to improve clinical outcomes, reduce lung inflammation, and increase survival rates without impairing the host's ability to control the virus. mdpi.com These findings suggest that targeting the 5-LOX pathway could be a valuable approach to mitigating the hyperinflammatory response and improving outcomes in patients with severe COVID-19 and other viral diseases. nih.govmdpi.com

Interactive Data Table: Key Leukotrienes in Viral Pathogenesis

| Leukotriene | Key Functions in Viral Pathogenesis | Associated Viral Infections |

| Leukotriene B4 (LTB4) | Potent chemoattractant for neutrophils and T-lymphocytes; stimulates the release of antimicrobial proteins; enhances phagocytosis. selfhacked.com | Influenza A Virus, SARS-CoV, SARS-CoV-2, Kaposi's Sarcoma-Associated Herpesvirus nih.govselfhacked.comasm.org |

| Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | Induce bronchoconstriction; increase vascular permeability and tissue edema; stimulate mucus secretion; trigger the release of IL-4. nih.govselfhacked.comnih.gov | Respiratory Syncytial Virus (RSV), Rhinovirus, SARS-CoV-2 aai.orgnih.gov |

| 5-hydroxyeicosatetraenoic acid (5-HETE) | Weak activator of neutrophils and eosinophils. nih.gov | General viral infections |

Pharmacological Modulation of 5 Lipoxygenase by Inhibitory Compounds

Classification and Structural Diversity of 5-Lipoxygenase Inhibitors

5-LOX inhibitors can be broadly classified into several categories based on their chemical structure and mechanism of action. These classifications include redox-type inhibitors, iron-chelating ligands, non-redox and competitive inhibitors, allosteric modulators, and inhibitors of 5-Lipoxygenase Activating Protein (FLAP). This structural and mechanistic diversity allows for varied approaches to modulating the 5-LOX pathway.

Redox-Type Inhibitors

Redox-type inhibitors interfere with the catalytic iron atom in the active site of 5-LOX. The catalytic activity of 5-LOX requires the iron atom to cycle between the ferrous (Fe²⁺) and ferric (Fe³⁺) states. Redox inhibitors typically act by reducing the active site ferric iron (Fe³⁺) back to the inactive ferrous state (Fe²⁺), thereby uncoupling the catalytic cycle. This mechanism is often associated with lipophilic reducing agents, including various natural products like flavonoids, quinones, and polyphenols, as well as some synthetic compounds. While effective in vitro, many early redox inhibitors faced challenges related to poor selectivity, leading to side effects such as methemoglobin formation due to interference with other biological redox systems.

Iron-Chelating Ligands

Iron-chelating ligands inhibit 5-LOX by binding directly to the non-heme iron atom in the enzyme's active site. These inhibitors often contain functional groups such as hydroxamic acids or N-hydroxyurea moieties that can chelate the ferric iron. By forming stable complexes with the iron, these ligands block the binding of substrates and prevent the catalytic reaction. Some iron-chelating inhibitors may also possess weak reducing properties. Zileuton (B1683628), an N-hydroxyurea derivative, is a well-known example of an iron-chelating 5-LOX inhibitor that has been used clinically. Studies have shown that the inhibition by iron chelators is associated with the formation of chelate-iron complexes.

Non-Redox and Competitive Inhibitors

Non-redox inhibitors represent a class of compounds that inhibit 5-LOX activity without directly affecting the redox state of the catalytic iron. These inhibitors often compete with the substrate, arachidonic acid (AA), for binding to the enzyme's active site. Structurally diverse molecules fall into this category. Some non-redox inhibitors may also interact with a putative allosteric site on the enzyme. Unlike redox inhibitors, the efficacy of some non-redox inhibitors can be impaired under conditions of elevated peroxide levels.

"5-Lipoxygenase-In-1" is identified as a 5-LOX inhibitor with an IC₅₀ value of 2.3 μM against human 5-LOX. It is described as a (methoxyalkyl)thiazole derivative and is reported to be neither a redox agent nor an iron chelator, suggesting it functions through a non-redox mechanism, potentially by competing for the active site or interacting with another binding site. This compound is mentioned in patents as

Molecular Mechanisms of Inhibition by 5-Lipoxygenase-Inhibiting Compounds

Direct Catalytic Site Occupancy and Substrate Exclusion

Induction of Conformational Changes in Enzyme Structure

Information specifically describing the induction of conformational changes in the 5-LOX enzyme structure by this compound is not detailed in the available research findings.

Interference with Enzyme-Membrane Association and Subcellular Translocation

Specific data regarding the ability of this compound to interfere with the association of 5-LOX with cellular membranes or its subcellular translocation is not provided in the retrieved information.

Downregulation of 5-Lipoxygenase Protein and mRNA Expression

While some research mentions this compound in the context of sterol regulatory element binding protein 2 (SREBP2) mRNA expression glpbio.com, a direct mechanistic link demonstrating that this compound inhibits 5-LOX by downregulating 5-LOX protein or mRNA expression is not explicitly detailed in the available sources.

Modulation of Downstream Signaling Pathways (e.g., PI3K/AKT, NF-κB, PPAR)

Detailed research specifically demonstrating how this compound modulates downstream signaling pathways such as PI3K/AKT, NF-κB, or PPAR as a primary mechanism of its 5-LOX inhibition is not provided in the consulted literature.

Preclinical Assessment of 5-Lipoxygenase Inhibitors: Focusing on this compound

Preclinical assessment of 5-LOX inhibitors involves evaluating their efficacy and potency through in vitro and in vivo studies. Available data for this compound primarily focuses on its in vitro enzymatic activity.

In vitro Enzyme Activity Assays and Cellular Efficacy Profiling

The in vitro enzyme activity of this compound has been assessed to determine its inhibitory potency against 5-LOX. A reported IC50 value for this compound against human 5-Lipoxygenase is 2.3 μM. glpbio.com

The enzyme activity assay is typically conducted at 37°C in a reaction mixture containing sodium phosphate (B84403) buffer (pH 7.4), ATP, CaCl2, glutathion, the inhibitor at varying concentrations, and the enzyme. glpbio.com Inhibition studies involve obtaining concentration-response curves and determining IC50 values by measuring the percentage of inhibition of lipoxygenase products formation compared to an uninhibited control. glpbio.com this compound has been tested at concentrations ranging from 10^-5 to 10^-8 M in such assays. glpbio.commedchemexpress.commedchemexpress.com

Table 1: In vitro Inhibitory Activity of this compound

| Compound | Target | Species | IC50 (μM) | Assay Type |

| This compound | 5-Lipoxygenase | Human | 2.3 | In vitro Enzyme Activity |

Efficacy Studies in Established Animal Models of Disease

Research into the potential therapeutic efficacy of this compound has included evaluation in animal models. One reported study utilized unfasted male Swiss mice to investigate the compound's effects. The mice were administered this compound orally at doses ranging between 1.25 and 40 mg per kg bodyweight. glpbio.com Control groups received only the solvent (either polyethyleneglycol (PEG 200) or hydroxypropyl cyclodextrine). glpbio.com One hour after treatment, an isotonic saline solution containing Dextran T5000 and pontamine sky-blue dye was injected intravenously. glpbio.com After an additional hour and forty-five minutes, the animals were euthanized, and their ears were removed for the extraction and quantification of extravasated dye. glpbio.com This experimental design is indicative of studies aimed at assessing the compound's ability to modulate inflammatory responses characterized by vascular permeability and dye extravasation in a living system.

Pharmacodynamic Biomarker Identification and Validation (e.g., Leukotriene B4, Leukotriene E4 levels)

Assessment of the pharmacodynamic effects of this compound involves evaluating its impact on biochemical markers related to 5-LO activity. While specific data on the modulation of in vivo leukotriene levels such as Leukotriene B4 (LTB4) or Leukotriene E4 (LTE4) by this compound were not prominently detailed in the available information, in vitro methods for assessing its inhibitory potential on enzyme activity have been described. Enzyme activity assays are typically conducted at 37°C in a reaction mixture containing sodium phosphate buffer, ATP, CaCl2, glutathion, the enzyme, and varying concentrations of the inhibitor (e.g., 10^-5 to 10^-8 M for this compound). glpbio.com Concentration-response curves and IC50 values are derived by determining the percentage of inhibition of lipoxygenase product formation in the presence of the compound compared to an uninhibited control. glpbio.com This in vitro approach serves as a fundamental step in characterizing the compound's direct inhibitory effect on the 5-LO enzyme.

Computational and Structure-Based Drug Design for 5-Lipoxygenase Inhibition

Computational and structure-based drug design approaches are valuable tools in the discovery and optimization of 5-LO inhibitors. These methods can provide insights into the binding interactions between inhibitors and the enzyme, guide the design of novel compounds, and predict their activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are commonly used to predict the preferred orientation and binding affinity of a ligand, such as a 5-LO inhibitor, within the active site of the target enzyme. Ligand-protein interaction analysis further explores the specific molecular forces and contacts (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. Based on the available search results focusing specifically on "this compound", detailed findings from molecular docking and ligand-protein interaction analyses for this particular compound were not found.

Gaussian Accelerated Molecular Dynamics and Markov State Models for Inhibitor Interactions

Advanced simulation techniques like Gaussian Accelerated Molecular Dynamics (GaMD) and the construction of Markov State Models (MSMs) can provide deeper insights into the dynamic behavior of protein-ligand complexes and the kinetics of binding. These methods can reveal conformational changes, identify intermediate states, and estimate binding and unbinding rates. Specific applications of Gaussian Accelerated Molecular Dynamics and Markov State Models to study the interactions of "this compound" with 5-Lipoxygenase were not identified in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and guide the synthesis of more potent inhibitors. Information specifically detailing QSAR studies conducted with "this compound" as part of a dataset was not found in the search results.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where the initial lead compound's properties are systematically improved to enhance potency, selectivity, pharmacokinetic profile, and reduce potential toxicity. This process often involves iterative cycles of synthesis, biological testing, and computational analysis. Specific strategies employed for the lead optimization of "this compound" or derivatives thereof were not described in the available search results.

Clinical Translation and Development Challenges of 5-Lipoxygenase Modulators

The translation of promising preclinical findings for 5-LO inhibitors into successful clinical therapies has faced significant challenges. Despite the well-established role of leukotrienes, the products of the 5-LO pathway, in various inflammatory and proliferative processes, many 5-LO inhibitory compounds have not progressed beyond early-phase clinical trials wikipedia.org. A number of possible explanations for these challenges have been proposed idrblab.net. The pharmacological properties of 5-LO inhibitors appear diverse, and their therapeutic effects in vitro and in vivo can vary greatly among compounds, sometimes related to off-target effects that are not yet fully understood nih.gov.

Pharmacokinetics and Pharmacodynamics in Human Studies

Clinical studies have investigated the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various 5-LO inhibitors in human subjects. These studies aim to understand how the body absorbs, distributes, metabolizes, and excretes the compounds (PK) and how they affect their biological target, 5-LO, and the production of leukotrienes (PD).

Another FLAP inhibitor, MK-0591, evaluated in healthy male volunteers, showed linear pharmacokinetics with a half-life of approximately 6 hours after multiple oral doses. guidetoimmunopharmacology.org. MK-0591 inhibited LTB₄ biosynthesis ex vivo in stimulated whole blood by up to 90% for 12 hours at the highest dose, and this inhibition correlated significantly with plasma concentrations guidetoimmunopharmacology.org. Urinary LTE₄ was inhibited by over 80% at 24 hours across all dose levels guidetoimmunopharmacology.org.

AZD5718, another FLAP inhibitor, demonstrated rapid absorption and a biphasic decline in plasma concentrations with a mean terminal half-life of 10–12 hours in a first-in-human study in healthy subjects. Steady-state levels were achieved after approximately 3 days guidetopharmacology.org. Target engagement was confirmed by the potent reduction of ex vivo LTB₄ production in whole blood and urinary LTE₄ levels guidetopharmacology.org, wikipedia.org. AZD5718 inhibited LTB₄ production by 90% throughout the day following once-daily administration of 200 mg in healthy volunteers wikipedia.org.

These studies highlight that different 5-LO or FLAP inhibitors can have distinct PK profiles (e.g., half-life), but successful compounds demonstrate dose-dependent inhibition of leukotriene biosynthesis, a key pharmacodynamic marker.

Clinical Trial Outcomes and Efficacy Discrepancies (e.g., Pancreatic Adenocarcinoma)

The clinical efficacy of 5-LO inhibitors has been variable across different diseases, and in some cases, has not matched the promising results seen in preclinical models. This discrepancy is particularly evident in cancer therapy.

A randomized double-blind phase II study investigating the LTB₄ antagonist LY293111 in patients with advanced adenocarcinoma of the pancreas did not reveal any therapeutic benefit uni.lu. This outcome was surprising given the significant body of literature demonstrating the susceptibility of pancreatic cancer cells to anti-leukotriene drugs in cell culture studies uni.lu.

Similarly, a phase II study of the 5-LO and thromboxane (B8750289) A₂ synthetase inhibitor CV6504 in patients with advanced pancreatic cancer showed that while the drug inhibited its target enzyme in vivo and was well-tolerated, no partial or complete responses were observed. However, stable disease was maintained in 32% of evaluable patients at 3 months googleapis.com.

These findings suggest a potential lack of correlation between the effects of 5-LO inhibitors observed in cell culture or animal models and the outcomes in human patients uni.lu. Possible reasons for these discrepancies include the complexity of the tumor microenvironment, off-target effects of the inhibitors, or alternative pathways that compensate for 5-LO inhibition in vivo nih.gov. Some studies have shown that commonly used 5-LO inhibitors can reduce the viability of cancer cells independently of their effect on 5-LO product formation, suggesting potential off-target cytotoxic activities uni.lu, caldic.com.

Despite challenges in oncology, some 5-LO inhibitors have shown efficacy in other inflammatory conditions. Zileuton, an approved 5-LO inhibitor, is used for the treatment of asthma guidetopharmacology.org, guidetopharmacology.org. Studies have shown that zileuton can inhibit leukotriene production and alter inflammatory responses in the lung researchgate.net. Atreleuton (VIA-2291), another 5-LO inhibitor, showed a reduction in new coronary plaques and improved left ventricular ejection fraction in patients with recent acute coronary syndrome in a phase II trial wikipedia.org, researchgate.net. However, no leukotriene biosynthesis inhibitor has yet progressed beyond phase II clinical trials in patients with cardiovascular disease wikipedia.org.

Safety and Tolerability Profiles in Human Subjects

The safety and tolerability of 5-LO inhibitors have been evaluated in various human clinical trials. Generally, some inhibitors have been reported as well-tolerated.